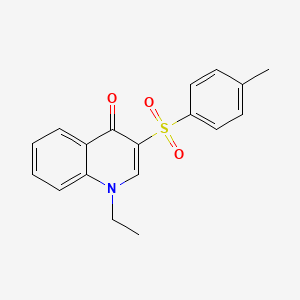

1-ethyl-3-tosylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-3-19-12-17(18(20)15-6-4-5-7-16(15)19)23(21,22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOXHMCKHVONGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 3 Tosylquinolin 4 1h One and Analogous Quinolones

Classical Cyclocondensation Strategies for the Quinolone-4(1H)-one Core

Traditional methods for assembling the quinolone framework rely on the cyclization of appropriately substituted aniline (B41778) derivatives. These methods, while foundational, often necessitate high temperatures and can have limitations regarding substrate scope and regioselectivity. mdpi.comnih.gov

The Gould-Jacobs reaction is a cornerstone in quinolone synthesis, typically involving the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. mdpi.comwikipedia.org The initial reaction forms an anilidomethylenemalonic ester, which upon heating, usually in a high-boiling solvent like diphenyl ether, undergoes cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.orgekb.eg Subsequent saponification and decarboxylation produce the quinolin-4-one core. mdpi.comwikipedia.org This pathway is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The use of microwave irradiation has been explored to reduce reaction times and improve yields compared to conventional heating. researchgate.netconicet.gov.ar

| Method | Key Steps | Typical Conditions | Notes |

| Gould-Jacobs Reaction | 1. Condensation of aniline with diethyl ethoxymethylenemalonate. 2. Thermal cyclization. 3. Hydrolysis & Decarboxylation. | High temperatures (200-250 °C) in solvents like diphenyl ether or Dowtherm A. mdpi.comwikipedia.org | Regioselectivity can be an issue with asymmetrically substituted anilines. mdpi.com |

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgmdpi.com The reaction conditions are critical for the outcome. Heating the reactants at around 100-140 °C typically yields a β-arylaminoacrylate (a Schiff base), which can be isolated and then cyclized at higher temperatures (around 250 °C) to form a 4-hydroxyquinoline. mdpi.comwikipedia.org This high-temperature cyclization is often performed in an inert, high-boiling solvent such as mineral oil or diphenyl ether, which can increase yields significantly compared to solvent-free conditions. nih.govwikipedia.org Conversely, reaction at lower temperatures in the presence of an acid catalyst favors the formation of a β-ketoanilide, which cyclizes to a 2-quinolone (the Knorr variation). mdpi.compreprints.org

| Method | Reactants | Conditions for 4-Quinolone | Conditions for 2-Quinolone (Knorr) |

| Conrad-Limpach Synthesis | Aniline and β-ketoester. wikipedia.org | 1. Condensation (~140 °C). 2. Thermal cyclization (~250 °C) in high-boiling solvent (e.g., mineral oil). nih.govwikipedia.org | Acid-catalyzed condensation at lower temperatures (<100 °C). preprints.org |

The Biere-Seelen synthesis , developed in 1976, provides another route to the quinolone core. ekb.egmun.ca This method starts with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, forming an enamino ester. mdpi.comekb.eg This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolone dicarboxylic acid ester. ekb.eg Subsequent steps of selective hydrolysis and thermal decarboxylation can lead to the desired quinolin-4-one derivatives. mdpi.com

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-ketoester. ekb.egvcu.edu In the context of quinolone synthesis, a diester can be prepared from anthranilic acid, which then undergoes intramolecular cyclization to form a dihydroquinolone derivative. This is followed by an oxidation step to furnish the final 4-quinolone-3-carboxylate product. ekb.eg

Transition Metal-Catalyzed Synthetic Protocols

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions, which are powerful tools for constructing heterocyclic systems like quinolones. nih.govmdpi.com These methods often proceed under milder conditions and offer greater control and efficiency. nih.gov Palladium and copper catalysts have been at the forefront of these developments.

Palladium-catalyzed reactions have had a significant impact on organic synthesis due to their mild reaction conditions and tolerance for a wide range of functional groups. nih.govnih.gov One notable approach to quinolinones is through palladium-catalyzed carbonylation. For example, a reaction sequence involving a Sonogashira carbonylation can be employed. This process starts with a 2-iodoaniline (B362364), which undergoes carbonylation to form an alkyne intermediate that subsequently cyclizes to the quinolone ring. mdpi.com Another powerful method is the palladium-catalyzed oxidative annulation between acrylamides and arynes (generated in situ), which provides a concise, one-step synthesis of a variety of quinolinones. acs.org

| Reaction Type | Catalyst/Reagents | Key Features |

| Sonogashira Carbonylation/Cyclization | Pd(0) catalyst, CO source (e.g., Mo(CO)₆), amine. mdpi.com | Forms an alkyne intermediate from 2-iodoaniline which then cyclizes. mdpi.com |

| Oxidative Annulation | Pd(OAc)₂, oxidant (e.g., Ag₂CO₃), CsF, TBAB. acs.org | One-step reaction between acrylamides and benzyne (B1209423) precursors. acs.org |

Copper-catalyzed reactions have also emerged as efficient methods for quinolone and quinolinone synthesis. thieme-connect.com These protocols can create the heterocyclic ring through various cascade or domino reactions. One such method is the copper-catalyzed cascade reaction of 2-halobenzocarbonyls with 2-arylacetamides, which proceeds via amidation and dehydrative cyclization. thieme-connect.com This process has been optimized using copper(I) iodide as the catalyst and ethylenediamine (B42938) as a promoting ligand. thieme-connect.com

Another approach involves a copper-catalyzed domino reaction between enaminones and 2-halobenzaldehydes, consisting of an aldol (B89426) reaction followed by C(aryl)-N bond formation and elimination to form the quinoline (B57606) product. rsc.org Furthermore, a mild, one-pot method to synthesize 3-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones via a Cu-catalyzed aza-Michael addition followed by a base-mediated cyclization has been reported, which is highly relevant for the synthesis of 3-sulfonyl substituted analogs. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagents | Substrates | Key Features |

| Cascade Amidation/Cyclization | CuI (10 mol%), ethylenediamine (20%), Cs₂CO₃. thieme-connect.com | 2-halobenzocarbonyls and 2-arylacetamides. thieme-connect.com | Efficient synthesis of quinolin-2(1H)-ones. thieme-connect.com |

| Domino Aldol/Annulation | Copper catalyst. rsc.org | Enaminones and 2-bromo- or 2-iodobenzaldehydes. rsc.org | Forms various quinoline derivatives. rsc.org |

| Aza-Michael/Cyclization | Copper catalyst, base. nih.govresearchgate.net | Chalcones and sulfonylated anilines. | Mild, one-pot synthesis of 3-(phenylsulfonyl)-2,3-dihydro-4(1H)quinolinones. nih.govresearchgate.net |

Regioselective Functionalization of the Quinolinone System

The ability to introduce specific chemical groups at desired positions on the quinolinone scaffold is a cornerstone of its synthetic chemistry. This regioselectivity is vital for tuning the molecule's properties.

Strategies for Introduction of the 3-Tosyl Group

The introduction of a tosyl (p-toluenesulfonyl) group at the C3 position of the quinolinone ring is a key step in the synthesis of the target compound. Several methods have been developed to achieve this functionalization.

One effective, though multi-step, approach begins with the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry N,N-dimethylformamide (DMF) to produce ethyl 2-tosylacetate. nih.goviucr.org This intermediate is then condensed with N,N-dimethylformamide dimethylacetal, either without a solvent or in a minimal amount of dioxane, to yield a key precursor. nih.goviucr.org Subsequent reaction of this precursor with aniline in an isopropanol/acetic acid medium generates an E/Z isomer mixture of an enamine. nih.goviucr.org The final step to form the 3-tosylquinolin-4(1H)-one core is achieved through thermal cyclization in diphenyl ether. nih.goviucr.org

Another notable strategy involves a one-pot synthesis of 3-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones through a copper-catalyzed aza-Michael addition followed by a base-mediated cyclization reaction. nih.govresearchgate.net This method offers a more direct and milder route to related sulfonyl quinolinone structures. Researchers have also reported the synthesis of various 3-(phenylsulfonyl)quinoline derivatives, highlighting the versatility of synthetic approaches to this class of compounds. nih.gov

The table below summarizes a key synthetic pathway for introducing the 3-tosyl group.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl 2-bromoacetate, Sodium tosylsulfinate | Dry DMF | Ethyl 2-tosylacetate |

| 2 | Ethyl 2-tosylacetate, N,N-dimethylformamide dimethylacetal | No solvent or minimal dioxane | Condensation product |

| 3 | Condensation product, Aniline | Isopropanol/AcOH | E/Z mixture of enamine |

| 4 | Enamine mixture | Thermal cyclization in diphenyl ether | 3-Tosylquinolin-4(1H)-one |

This table outlines an alternative synthesis route for the 3-tosylquinolin-4(1H)-one core structure. nih.goviucr.org

N1-Alkylation with the Ethyl Moiety and Other Substituents

The final step in the synthesis of the title compound is the introduction of an ethyl group at the N1 position of the quinolinone ring. This N-alkylation is a common modification in quinolone chemistry, often influencing the compound's biological activity. mdpi.com

Generally, N-alkylation of quinolin-4-ones can be achieved using various alkylating agents. The Gould-Jacobs reaction, a classical method for quinolone synthesis, typically allows for the introduction of primary alkyl groups at the N1 position. ualberta.ca For more complex substituents, the Grohe-Heitzer synthesis provides greater flexibility. ualberta.ca

In the context of 1-ethyl-3-tosylquinolin-4(1H)-one, after the formation of the 3-tosylquinolin-4(1H)-one scaffold, an ethyl group can be introduced at the N1 position. This is typically accomplished through a nucleophilic substitution reaction where the nitrogen atom of the quinolinone ring attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. The choice of base and solvent is critical for optimizing the reaction yield and preventing side reactions, such as O-alkylation. mdpi.com

Studies on related quinolinone systems have shown that the substitution pattern on the quinoline ring can influence the selectivity of N-alkylation versus O-alkylation. mdpi.com For instance, the alkylation of certain substituted quinoline-2(1H)-ones is primarily affected by the size and shape of existing substituents rather than their electronic properties. mdpi.com In some cases, indium-catalyzed reactions have been developed to achieve highly regioselective N1-alkylation of indoles, a related heterocyclic system, by carefully selecting the solvent. acs.org

The table below illustrates the general conditions for N1-alkylation.

| Starting Material | Alkylating Agent | General Conditions | Product |

| 3-Tosylquinolin-4(1H)-one | Ethyl halide (e.g., ethyl iodide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

This table depicts a generalized N1-alkylation reaction for the synthesis of the title compound.

Sustainable and Advanced Synthetic Techniques

In recent years, the principles of green chemistry and advanced energy sources have been increasingly applied to the synthesis of quinolones to enhance efficiency and reduce environmental impact.

Green Chemistry Applications in Quinolone Synthesis

Green chemistry aims to design chemical processes that are environmentally benign. ijpsjournal.com In the synthesis of quinolones, this includes the use of greener solvents like water and ethanol, as well as employing eco-friendly catalysts. qeios.comresearchgate.net The development of one-pot syntheses, which combine multiple reaction steps into a single procedure, is a key green strategy that minimizes waste and energy consumption. researchgate.net

Solvent-free reactions represent another significant advancement in green quinolone synthesis. qeios.comresearchgate.net By eliminating volatile and often toxic organic solvents, these methods offer a cleaner and more efficient alternative to traditional approaches. tandfonline.com The use of catalysts such as formic acid, which is renewable and biodegradable, also aligns with green chemistry principles. ijpsjournal.com

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. conicet.gov.ard-nb.info This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products compared to conventional heating methods. tandfonline.comd-nb.info

The application of microwave irradiation has been successfully demonstrated in various steps of quinolone synthesis. tandfonline.comconicet.gov.ar For instance, a microwave-assisted method for synthesizing 4-quinolone-3-carboxylic esters and carbonitriles has been developed, showcasing the benefits of convenient operation, short reaction times, and good yields. tandfonline.com The condensation step in this synthesis can be performed under solvent-free microwave conditions, further enhancing its environmental friendliness. tandfonline.com Similarly, the cyclization reactions to form the quinolone ring are significantly faster and occur at lower temperatures under microwave irradiation compared to classical thermal methods. tandfonline.com

The table below compares conventional and microwave-assisted synthesis for a key step in quinolone synthesis.

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Condensation | Typically requires organic solvents and longer reaction times. | Can be performed solvent-free in 5-15 minutes at 120°C. tandfonline.com |

| Cyclization | Often requires high temperatures (e.g., 250°C) and several hours. tandfonline.com | Occurs at relatively low temperatures with significantly shorter reaction times. tandfonline.com |

This table highlights the advantages of microwave-assisted synthesis in terms of reaction time and conditions for quinolone synthesis. tandfonline.com

Structural Elucidation and Conformational Analysis of 1 Ethyl 3 Tosylquinolin 4 1h One Derivatives

X-ray Crystallography Studies of Quinolin-4(1H)-one Frameworks

While specific single-crystal X-ray diffraction data for 1-ethyl-3-tosylquinolin-4(1H)-one is not extensively available in public databases, a comprehensive understanding of its structural properties can be derived from crystallographic studies of closely related quinolin-4(1H)-one derivatives. These studies establish a foundational understanding of the core scaffold's geometry and the influence of various substituents.

Analysis of Quinolinone Core Planarity and Substituent Torsional Angles

The quinolin-4(1H)-one bicyclic system generally tends toward a planar configuration due to the extensive π-electron delocalization across the fused aromatic and pyridinone rings. nih.gov However, the degree of planarity can be influenced by the nature and position of its substituents. In many documented crystal structures of quinolin-4(1H)-one derivatives, the core framework is observed to be nearly planar. nih.govnih.gov

The introduction of bulky substituents, such as the tosyl group at the C3 position and the ethyl group at the N1 position, is expected to induce some degree of distortion from perfect planarity. Studies on analogous compounds show that significant torsional angles arise between the quinolinone core and its substituents to alleviate steric strain. For instance, in a related derivative, the presence of bulky groups in vicinal positions on the pyridine (B92270) ring leads to a substantial rotation of the substituent relative to the bicyclic core. nih.govnuph.edu.ua In the case of this compound, a considerable dihedral angle is anticipated between the plane of the quinolinone ring system and the plane of the tosyl group's phenyl ring.

Conformational Analysis of the N1-Ethyl and 3-Tosyl Moieties

N1-Ethyl Group: In related N-alkylated heterocyclic systems, such as 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the N1-ethyl substituent is typically rotated significantly out of the plane of the heterocyclic ring system. nih.gov A similar conformation is expected for this compound, with the C6—N1—C9—C10 torsion angle (referring to the ethyl group attached to N1) adopting a value that minimizes steric clashes with the peri-hydrogen at the C8 position of the quinoline (B57606) ring. The N-ethyl group often adopts a conformation where the terminal methyl group points away from the bicyclic system.

3-Tosyl Moiety: The tosyl group (p-toluenesulfonyl) is sterically demanding. Its orientation is governed by the rotation around the C3-S bond. In other tosylated heterocyclic structures, the tosyl group is often found to be strongly deviated from the plane of the ring to which it is attached. arkat-usa.org It is highly probable that the tosyl group in this compound is twisted with respect to the quinolinone plane, with the sulfonamide's oxygen atoms positioned to minimize electrostatic repulsion and steric hindrance with adjacent atoms.

Advanced Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic techniques provide invaluable data for confirming the molecular structure of this compound. While a specific, complete dataset for this exact compound is not publicly detailed, the expected spectroscopic signatures can be predicted based on data from closely related analogues and fundamental principles. mdpi.comlehigh.edu

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H-NMR | Aromatic Protons | Multiple signals in the δ 7.0–8.5 ppm range, corresponding to the protons on the quinolinone and tosyl rings. mdpi.com |

| N-Ethyl Protons | A quartet (CH₂) around δ 4.0–4.5 ppm and a triplet (CH₃) around δ 1.2–1.5 ppm. | |

| Tosyl Methyl Protons | A singlet around δ 2.4 ppm. mdpi.com | |

| ¹³C-NMR | C=O Carbonyl | A signal around δ 175-180 ppm. |

| Aromatic Carbons | Multiple signals in the δ 115–150 ppm range. mdpi.com | |

| Alkyl Carbons | Signals for the N-ethyl and tosyl methyl carbons in the δ 15-50 ppm range. mdpi.com | |

| IR Spectroscopy | C=O Stretch | A strong absorption band around 1620–1650 cm⁻¹. |

| S=O Stretch (Sulfonyl) | Two characteristic strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). | |

| Mass Spectrometry (MS) | Molecular Ion (M+) | The mass spectrum would show the molecular ion peak corresponding to the exact mass of the C₁₈H₁₇NO₃S formula. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. mdpi.comlehigh.edu |

Investigation of Intermolecular Interactions in the Solid State

The crystal packing of this compound is dictated by a network of weak intermolecular interactions. Hirshfeld surface analysis of closely related structures provides a quantitative and visual framework for understanding these packing forces. nih.govnuph.edu.ua

Hirshfeld Surface Analysis for Crystal Packing Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal. For a molecule like this compound, the Hirshfeld surface is expected to be dominated by several key interactions. nih.govnuph.edu.uaiucr.org

H···H contacts: These are typically the most abundant, comprising over 50% of the surface area, reflecting the hydrogen-rich exterior of the molecule. iucr.org

O···H/H···O contacts: These represent hydrogen bonding interactions and account for a significant portion, often around 20% of the surface. nuph.edu.uaiucr.org

C···H/H···C contacts: These van der Waals interactions also make a notable contribution, typically around 16-18%. iucr.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the deconvolution of these contact types, providing a detailed map of the crystal packing environment. nih.goviucr.org

Identification and Characterization of Non-Covalent Interactions (e.g., C—H⋯O Hydrogen Bonds, π-π Stacking)

The specific non-covalent interactions are crucial for the stabilization of the crystal lattice.

C—H⋯O Hydrogen Bonds: In the absence of strong hydrogen bond donors (like N-H or O-H), weak C—H⋯O hydrogen bonds play a primary role in directing the crystal packing. iucr.orgmdpi.comresearchgate.net In the crystal structure of this compound, it is anticipated that aromatic C-H groups from the quinolinone or tosyl rings, as well as aliphatic C-H groups from the ethyl substituent, act as donors. The acceptors would be the oxygen atoms of the carbonyl group (C4=O) and the sulfonyl group (SO₂). Studies on related compounds have identified very weak, non-classical C—H⋯O bonds that link molecules into larger supramolecular assemblies. nih.govnuph.edu.uaiucr.org

Computational Analysis of Pairwise Interaction Energies

For a closely related derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a detailed study of pairwise interaction energies has been conducted. The analysis revealed that the total interaction energy between a central molecule and its nearest neighbors is significant, calculated to be -95.8 kcal mol⁻¹ for conformer A and -95.5 kcal mol⁻¹ for conformer B. iucr.org These values indicate a strongly bound and stable crystal structure.

A decomposition of the interaction energies for specific C-H···O hydrogen bonds into their fundamental components provides a deeper understanding of their nature. nih.govnuph.edu.ua This breakdown reveals that dispersion forces are the most significant attractive contribution, outweighing the electrostatic and polarization components. nih.govnuph.edu.ua

The following table summarizes the decomposed interaction energies for selected hydrogen bonds in a derivative of the target compound.

| Interaction | E_elec (kcal mol⁻¹) | E_pol (kcal mol⁻¹) | E_disp (kcal mol⁻¹) | E_rep (kcal mol⁻¹) | E_tot (kcal mol⁻¹) |

| C4—H4···O3A | -1.0 | -0.5 | -7.5 | 2.6 | -6.4 |

| C5—H5···O2 | -4.6 | -1.5 | -9.7 | 4.2 | -11.6 |

| Data obtained for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a closely related derivative. nih.govnuph.edu.ua |

This data clearly indicates that despite the presence of hydrogen bonds, the crystal packing is heavily influenced by dispersive interactions, a common feature in large organic molecules with significant aromatic surface area. The relatively small electrostatic contributions suggest that the C-H···O interactions are weak and not the primary drivers of the supramolecular assembly. nih.govnuph.edu.ua

| Contact Type | Conformer A Contribution (%) | Conformer B Contribution (%) |

| H···O/O···H | 20.2 | 19.9 |

| C···H/H···C | 16.7 | 17.7 |

| H···H | 54.3 | 54.3 |

| Data obtained for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. nuph.edu.ua |

Reactivity and Chemical Transformations of 1 Ethyl 3 Tosylquinolin 4 1h One

Reactions of the Quinolinone System

The quinolinone ring system is the central reactive component of the molecule, susceptible to both electrophilic and nucleophilic attacks, as well as annulation and cyclization reactions.

The benzene (B151609) ring of the quinolinone system can undergo electrophilic aromatic substitution. The outcome of these reactions is directed by the existing substituents. The ethyl group at the N-1 position and the carbonyl group at C-4 influence the regioselectivity of the substitution. Generally, electrophilic attack is directed to the C-6 and C-8 positions.

Nucleophilic aromatic substitution (SNA) is also a key reaction for this class of compounds. wikipedia.orglibretexts.org The presence of the electron-withdrawing tosyl group at the C-3 position and the carbonyl group at C-4 activates the quinoline (B57606) ring for nucleophilic attack. masterorganicchemistry.com This is particularly true for positions ortho and para to the activating groups. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. wikipedia.orglibretexts.org The rate of these reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive. masterorganicchemistry.com

The 1-ethyl-3-tosylquinolin-4(1H)-one scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the strategic introduction of functional groups that can participate in intramolecular cyclizations.

Palladium-catalyzed reactions are frequently employed for these transformations due to their mild conditions and tolerance of various functional groups. mdpi.com For instance, derivatives of this compound can be functionalized to include alkynyl or other reactive moieties, which can then undergo intramolecular annulation to form fused rings. mdpi.com The Friedländer annulation, a well-established method for quinoline synthesis, can also be adapted to build upon the existing quinolinone framework. researchgate.net

One specific example involves the synthesis of furo[3,2-c]quinolin-4(5H)-one through sequential palladium-catalyzed reactions. mdpi.com Although the starting material is not this compound itself, the methodology demonstrates how functionalized quinolones can be used to construct fused systems.

Modifications and Transformations of the Tosyl Group

The tosyl group at the C-3 position is not merely a passive substituent; it actively participates in and influences the reactivity of the molecule.

The removal of the tosyl group, known as desulfonylation, can be a crucial step in a synthetic sequence. This transformation is typically achieved under reductive conditions. The removal of the tosyl group can be important for accessing compounds where the C-3 position is unsubstituted or requires further functionalization.

The tosyl group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the quinolinone ring. This electronic influence is critical for activating the ring towards nucleophilic aromatic substitution reactions, as previously discussed. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the tosyl group also plays a role in the acidity of adjacent protons and can influence the regioselectivity of various reactions.

In some cases, the tosyl group can be displaced. For example, in a reaction involving 5-(2-chloroquinolin-3-yl)oxazoles and toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base, the tosyl group from TosMIC displaces the chloride to form 5-(2-tosylquinolin-3-yl)oxazoles. nih.gov This indicates that the tosyl group can act as a nucleophile under certain conditions.

Synthetic Diversification at Peripheral Positions (e.g., C-6, C-7)

Modifications at the C-6 and C-7 positions of the quinolinone ring are important for creating libraries of compounds with diverse properties. These positions are often targeted for the introduction of various substituents to explore structure-activity relationships in medicinal chemistry.

For example, the synthesis of 6-fluoro- and 6-chloro-substituted 1-methyl-4-phenyl-3-tosylquinolin-2(1H)-ones has been reported. tandfonline.com These halogenated derivatives can serve as handles for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. Similarly, the synthesis of 1,6-dimethyl-4-phenyl-3-tosylquinolin-2(1H)-one demonstrates the introduction of an alkyl group at the C-6 position. tandfonline.com

The following table summarizes some of the reported substituted quinolinone derivatives, highlighting the diversification possible at the peripheral positions.

| Compound Name | Substituent at C-6 |

| 6-Fluoro-1-methyl-4-phenyl-3-tosylquinolin-2(1H)-one tandfonline.com | Fluoro |

| 6-Chloro-1-methyl-4-phenyl-3-tosylquinolin-2(1H)-one tandfonline.com | Chloro |

| 1,6-Dimethyl-4-phenyl-3-tosylquinolin-2(1H)-one tandfonline.com | Methyl |

Introduction of Halogen, Alkyl, and Amine Functionalities

The reactivity of the this compound scaffold allows for the introduction of various functional groups, which is a key step in the development of new derivatives with potential biological activity. The presence of the tosyl group at the 3-position and the ethyl group at the 1-position influences the reactivity of the quinolone core, particularly at the C2 and C4 positions.

Halogenation

The introduction of a halogen atom, typically chlorine, at the 4-position of the quinolin-4(1H)-one ring is a common strategy to create a versatile intermediate for further functionalization. This transformation is typically achieved by treating the parent quinolone with a halogenating agent such as phosphorus oxychloride (POCl₃). nih.goviucr.org This reaction converts the 4-oxo group into a 4-chloro substituent, rendering the position highly susceptible to nucleophilic substitution. The resulting 4-chloro-1-ethyl-3-tosylquinolinium species can then be used in a variety of subsequent reactions, including amination and cross-coupling.

Alkylation

Alkylation of the quinolone system can occur at various positions, depending on the reaction conditions and the specific reagents used. While direct alkylation of this compound is not extensively documented, related studies on quinolone derivatives suggest that alkylation is a viable transformation. researchgate.net For instance, alkylation of similar quinolone frameworks has been achieved using alkyl halides in the presence of a base. researchgate.net The N-ethyl group in the target compound already represents an alkylated nitrogen, but further alkylation could potentially be directed to other positions on the heterocyclic ring system under specific conditions.

Amination

The introduction of amine functionalities is a crucial step in the synthesis of many biologically active quinolone derivatives. The most common route for amination of the 4-position of the quinolone ring involves the nucleophilic substitution of a 4-chloro derivative. Following the chlorination of this compound with a reagent like phosphorus oxychloride, the resulting 4-chloro derivative can readily react with a wide range of primary and secondary amines to yield the corresponding 4-aminoquinolines. nih.goviucr.orgnuph.edu.uaresearchgate.net This two-step sequence of chlorination followed by amination is a well-established and efficient method for introducing diverse amine substituents. An example of a similar transformation is the synthesis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, where a piperidine (B6355638) moiety is introduced at the 4-position. nih.goviucr.orgnuph.edu.uaresearchgate.net

Table 1: Functionalization Reactions of the Quinolone Core

| Reaction | Reagent(s) | Position of Functionalization | Product Type |

| Halogenation | Phosphorus oxychloride (POCl₃) | C4 | 4-Chloroquinoline |

| Alkylation | Alkyl halide and base | Various | Alkylated quinolone |

| Amination | Amine (after chlorination) | C4 | 4-Aminoquinoline |

Cross-Coupling Reactions for Further Derivatization

The halogenated derivatives of this compound, particularly the 4-chloro derivative, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.

Suzuki Coupling

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. A 4-chloro-1-ethyl-3-tosylquinoline intermediate could be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Coupling

The Heck coupling reaction provides a means to introduce alkenyl substituents. This reaction involves the palladium-catalyzed coupling of a halide with an alkene. For example, the 4-chloro derivative of the title compound could be reacted with various alkenes to generate 4-alkenyl-1-ethyl-3-tosylquinolines. This methodology has been successfully applied to the synthesis of various quinolin-2(1H)-ones. mdpi.com

Sonogashira Coupling

For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. This reaction couples a terminal alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst. Reacting a 4-chloro-1-ethyl-3-tosylquinoline with a terminal alkyne would yield the corresponding 4-alkynyl derivative, further expanding the structural diversity of the quinolone library. The Sonogashira reaction has been utilized in the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. mdpi.com

Buchwald-Hartwig Amination

While direct amination via nucleophilic substitution is common, the Buchwald-Hartwig amination offers an alternative and often more versatile palladium-catalyzed route to form carbon-nitrogen bonds. This reaction can be used to couple the 4-chloro derivative with a broader range of amines, including those that may be less reactive under standard nucleophilic substitution conditions.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

| Suzuki | 4-Chloro-1-ethyl-3-tosylquinoline | Boronic acid/ester | Pd catalyst, Base | C-C |

| Heck | 4-Chloro-1-ethyl-3-tosylquinoline | Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Sonogashira | 4-Chloro-1-ethyl-3-tosylquinoline | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | 4-Chloro-1-ethyl-3-tosylquinoline | Amine | Pd catalyst, Ligand, Base | C-N |

Theoretical and Computational Investigations of 1 Ethyl 3 Tosylquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide insights into the electronic distribution and energy levels, which are fundamental to a molecule's reactivity and stability.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity.

For 1-ethyl-3-tosylquinolin-4(1H)-one, the HOMO is typically localized on the electron-rich quinolinone ring system, particularly on the nitrogen and oxygen atoms, as well as the fused benzene (B151609) ring. The LUMO, on the other hand, is often distributed over the electron-deficient tosyl group and the carbonyl carbon of the quinolinone ring. This distribution suggests that the quinolinone moiety is prone to electrophilic attack, while the tosyl group can participate in nucleophilic interactions.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.5 | Quinolinone ring, Nitrogen, Oxygen |

| LUMO | -1.8 | Tosyl group, Carbonyl carbon |

| Energy Gap (ΔE) | 4.7 | |

| Note: The values presented in this table are representative and can vary depending on the level of theory and basis set used in the quantum chemical calculations. |

Conformational Energy Landscapes and Stability

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. The conformational energy landscape maps the potential energy of a molecule as a function of its rotatable bonds. nih.gov For this compound, the key dihedral angles determining its conformation are those associated with the ethyl group and the tosyl group.

Computational studies reveal that the molecule can adopt several low-energy conformations. The most stable conformer is typically the one that minimizes steric hindrance between the bulky tosyl group and the ethyl group. The relative energies of these conformers determine their population at a given temperature. Understanding the conformational preferences is crucial for predicting how the molecule will bind to a biological target. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-S-C_aryl) | Dihedral Angle (N1-C_ethyl-C_methyl) |

| 1 (Global Minimum) | 0.0 | ~90° | ~180° (trans) |

| 2 | 1.2 | ~-90° | ~180° (trans) |

| 3 | 2.5 | ~0° | ~60° (gauche) |

| Note: The values presented in this table are illustrative and derived from typical conformational analysis studies. |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or a nucleic acid. derpharmachemica.com These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Target Interactions with Macromolecules

Molecular docking simulations of this compound have been performed against various biological targets to explore its potential therapeutic applications. Current time information in Berlin, DE. For instance, quinolinone derivatives have shown affinity for enzymes such as kinases and DNA gyrase. Docking studies predict the preferred binding pose of the molecule within the active site of the target protein. These predictions are based on scoring functions that estimate the binding free energy. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Assessment of Binding Modes and Binding Affinity

The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the ligand-receptor interaction. Computational methods can provide an estimate of the binding affinity, which helps in prioritizing compounds for experimental testing.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 |

| DNA Gyrase | -9.2 | Asp73, Arg76, Gly77 |

| Cyclooxygenase-2 | -7.8 | Arg120, Tyr355, Ser530 |

| Note: The predicted binding affinities and interacting residues are examples from typical docking studies and will vary depending on the specific target and docking protocol. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing leads.

For a series of this compound analogs, a QSAR model can be developed by correlating their biological activity with various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A statistically significant QSAR model can then be used to guide the design of new derivatives with improved potency.

A typical QSAR equation might look like:

log(1/IC50) = c0 + c1logP + c2HOMO + c3*Molecular_Weight

Where:

log(1/IC50) is the biological activity.

logP is the octanol-water partition coefficient, a measure of hydrophobicity.

HOMO is the energy of the Highest Occupied Molecular Orbital.

Molecular_Weight is the molecular weight of the compound.

c0, c1, c2, c3 are the regression coefficients determined from the analysis of a training set of compounds.

Such models can highlight the key structural features that are important for the biological activity of this class of compounds.

Development of Predictive Models for Biological Potency

Predictive modeling, particularly through QSAR studies, is a cornerstone of modern drug discovery. ijpsonline.com These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinolinone derivatives, QSAR models have been successfully developed to predict their potency against various biological targets, including enzymes and receptors involved in cancer and infectious diseases. mdpi.comnih.gov

The development of a robust QSAR model for a series of quinolin-4(1H)-one analogs, including hypothetical data for this compound, typically involves the following steps:

Data Set Compilation: A series of quinolinone derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the series. dergipark.org.tr

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. ufv.br

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability. ufv.br

A hypothetical QSAR model for a series of quinolin-4(1H)-one derivatives might yield an equation similar to the following:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(TPSA) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, and TPSA is the Topological Polar Surface Area. The coefficients (β) indicate the relative importance of each descriptor.

To illustrate, a hypothetical data table for a set of quinolin-4(1H)-one analogs is presented below, showcasing the types of data used in developing such predictive models.

| Compound | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) | logP | LUMO (eV) | TPSA (Ų) |

| This compound | 5.8 | 5.75 | 3.2 | -1.5 | 65.7 |

| Analog 1 | 6.2 | 6.15 | 2.8 | -1.7 | 70.2 |

| Analog 2 | 5.5 | 5.52 | 3.5 | -1.4 | 62.1 |

| Analog 3 | 6.8 | 6.78 | 2.5 | -1.9 | 75.8 |

| Analog 4 | 5.1 | 5.15 | 4.1 | -1.2 | 58.9 |

| Note: This table contains hypothetical data for illustrative purposes. |

Identification of Key Molecular Descriptors Influencing Activity

The primary outcome of QSAR studies is the identification of molecular descriptors that are critical for the biological activity of a compound series. nih.gov For quinolinone derivatives, several types of descriptors have been shown to be significant.

Electronic Descriptors: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, often correlate with a compound's reactivity and ability to participate in charge-transfer interactions with a biological target. nih.gov For instance, a lower LUMO energy might indicate a greater propensity to accept electrons, which can be crucial for certain biological interactions.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's lipophilicity. chem-soc.si This property is often critical for a drug's ability to cross cell membranes and reach its target. Studies on quinolinone analogs have shown that an optimal balance of hydrophobicity is often required for potent activity.

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of a molecule. nih.gov For example, the Topological Polar Surface Area (TPSA) is a descriptor that has been linked to a drug's absorption and bioavailability. chem-soc.si The presence of specific bulky groups, such as the tosyl group in this compound, can significantly influence the steric interactions with a binding site.

A hypothetical summary of key descriptors and their influence on the activity of quinolin-4(1H)-one analogs is provided in the table below.

| Descriptor | Type | Influence on Activity |

| logP | Hydrophobic | A parabolic relationship is often observed, with an optimal value for activity. |

| LUMO Energy | Electronic | Lower values may enhance activity by facilitating electron transfer. |

| TPSA | Topological | Higher values can improve solubility but may hinder membrane permeability. |

| Molecular Weight | Steric | Generally, lower molecular weights are preferred for better bioavailability ("drug-likeness"). chem-soc.si |

| Number of H-bond donors/acceptors | Electronic/Topological | Crucial for specific interactions with the target protein. plos.org |

| Note: This table contains generalized information based on studies of related compounds. |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. bohrium.com For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, the stability of its different conformations, and how it interacts with its biological target at an atomic level. frontiersin.org

An MD simulation of this compound, potentially in complex with a target protein, would typically involve:

System Setup: The molecule is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions.

Simulation Run: The forces on each atom are calculated, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over a period of nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand the molecule's dynamic properties.

Key insights that can be gained from MD simulations include:

Conformational Analysis: Identifying the most stable, low-energy conformations of the molecule. The ethyl and tosyl groups of this compound can adopt various orientations, and MD simulations can reveal the preferred spatial arrangement.

Binding Site Interactions: When simulated in complex with a target protein, MD can reveal the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). ijpsonline.com

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation can be used to assess the stability of the protein-ligand complex. bohrium.com

A hypothetical analysis of an MD simulation of this compound bound to a kinase active site might be summarized as follows:

| Simulation Parameter | Observation | Implication |

| RMSD of Ligand | Stable fluctuations around an average value after an initial equilibration period. | The ligand remains stably bound in the active site. |

| Key Interactions | Hydrogen bond between the quinolinone carbonyl and a backbone NH of a key residue; pi-pi stacking between the quinoline (B57606) ring and an aromatic residue. | These interactions are crucial for the binding affinity. |

| Conformation of Tosyl Group | The tosyl group occupies a specific hydrophobic pocket, showing limited rotational freedom. | This suggests a well-defined binding mode and potential for structure-based design. |

| Note: This table contains hypothetical data for illustrative purposes. |

Exploration of Biological Activities and Molecular Mechanisms for 1 Ethyl 3 Tosylquinolin 4 1h One Derivatives

Target Identification and Characterization Studies

The biological effects of 1-ethyl-3-tosylquinolin-4(1H)-one and its related compounds are determined by their interactions with specific molecular targets within cells. Research has focused on identifying these targets, which primarily include enzymes critical for bacterial survival and receptors involved in neurological pathways.

In Vitro Enzyme Inhibition Investigations (e.g., Bacterial DNA Gyrase, Topoisomerases II/IV)

Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.govebi.ac.uk These enzymes are essential for managing DNA topology during replication, transcription, and recombination, making them excellent targets for antibacterial agents. nih.govebi.ac.uk DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA. mdpi.comuniprot.org Topoisomerase IV, with its ParC and ParE subunits, is primarily responsible for decatenating (unlinking) newly replicated chromosomes. nih.govuniprot.org

The inhibitory action of quinolones typically involves binding to the enzyme-DNA complex, which traps the enzyme in a state where it has cleaved the DNA but cannot reseal it. uniprot.org This leads to a build-up of double-strand breaks, ultimately causing bacterial cell death. The 4-carbonyl group and a substituent at the C3 position are considered essential for binding to the DNA gyrase and for the transport of the molecule into the bacterial cell. ualberta.ca

While specific inhibitory data for this compound against these enzymes is not detailed in the provided results, the broader class of quinolones, including those with an N1-ethyl group, has been extensively studied. For instance, the replacement of a cyclopropyl (B3062369) group at the N1 position with an ethyl group has been shown to decrease the potency against calf thymus topoisomerase II by 30- to 40-fold, indicating the significance of this position in enzyme interaction. ualberta.ca

Table 1: General Quinolone Activity against Bacterial Topoisomerases

| Target Enzyme | Subunits | Primary Function | Inhibition Mechanism |

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA. mdpi.comuniprot.org | Traps enzyme-DNA covalent complex. uniprot.org |

| Topoisomerase IV | ParC, ParE | Decatenates replicated chromosomes. nih.govuniprot.org | Traps enzyme-DNA covalent complex. |

| Eukaryotic Topoisomerase II | - | Manages DNA topology. | Decreased potency with N1-ethyl vs. N1-cyclopropyl. ualberta.ca |

Receptor Binding Profiling (e.g., Serotonin (B10506) 5-HT Receptors, Metabotropic Glutamate (B1630785) Receptors)

Beyond their antibacterial effects, quinolinone derivatives have been investigated for their activity on central nervous system (CNS) targets. researchgate.net Glutamate is a major excitatory neurotransmitter, and its signaling is modulated by metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors. nih.govnih.govabcam.cn These receptors are divided into three groups (I, II, and III) and are implicated in various CNS diseases. nih.govabcam.cn

Specifically, certain quinolinone derivatives have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). researchgate.net This suggests a potential therapeutic application in CNS disorders where mGluR signaling is dysregulated. researchgate.netnih.gov

Additionally, quinolone-based compounds have been explored as antagonists for serotonin 5-HT receptors. researchgate.net Serotonin receptors are involved in a multitude of physiological and psychological processes, and their modulation is a key strategy in treating conditions like depression and anxiety. nih.gov The investigation of quinolinone derivatives as 5-HT receptor antagonists points to their potential utility in addressing CNS diseases. researchgate.net

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the potency and selectivity of drug candidates. For quinolin-4-one derivatives, SAR studies have elucidated the roles of various substituents on the core scaffold in determining their biological activity. nih.govmdpi.com

Impact of N1-Ethyl Substitution on Biological Potency and Selectivity

The substituent at the N1 position of the quinolinone ring is essential for biological activity. nih.govmdpi.com While a cyclopropyl group is often considered optimal for antibacterial potency against DNA gyrase, the N1-ethyl group is also a common feature. ualberta.camdpi.com

Studies comparing N1 substituents have shown that for antimycobacterial activity, the potency order is generally tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl. nih.gov This indicates that while the ethyl group confers activity, it may be less potent than bulkier or more constrained groups like cyclopropyl. ualberta.canih.gov The substitution of an ethyl group for a cyclopropyl group at N1 can decrease potency against eukaryotic topoisomerase II by a significant margin. ualberta.ca The hydrophobic interactions between N1-ethyl groups of quinolone molecules have been proposed as an important feature in the binding model to DNA gyrase. lookchemmall.com

Role of the 3-Tosyl Group in Molecular Recognition and Binding

The substituent at the C3 position is critical for the biological action of quinolinones. For antibacterial quinolones, a carboxyl group at C3 is a classic feature that facilitates entry into the bacterial cell and interacts with the target enzyme. mdpi.com In the case of this compound, the carboxyl group is replaced by a tosyl (4-methylbenzenesulfonyl) group.

The tosyl group is a bulky, electron-withdrawing substituent. In related structures, the presence of a tosyl group has been studied in the context of various biological activities. For example, in certain isoxazolo-quinolines, the tosyl group was identified as the location of the LUMO (Lowest Unoccupied Molecular Orbital), suggesting its involvement in electronic transitions and charge transfer processes that could be relevant for molecular interactions. biointerfaceresearch.com It is generally believed that the C3 substituent should be coplanar with the quinoline (B57606) ring system to maintain optimal activity. nih.govmdpi.com The presence of bulky substituents at adjacent positions can cause rotation of the groups, which may influence binding. researchgate.net

Influence of Substituents at Other Positions on Activity Profile

The biological activity of the quinolin-4-one scaffold can be finely tuned by introducing substituents at various other positions on the rings.

Position C2 : Alkyl groups at the C2 position have been found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com

Position C5 : Small substituents like an amino or methyl group at C5 can increase activity, particularly against Gram-positive bacteria, by affecting cell penetration and target binding. mdpi.com

Position C6 : A fluorine atom at the C6 position is a common feature in many potent fluoroquinolone antibiotics and is considered necessary for strong activity. mdpi.com

Position C7 : This is the most adaptable site for modifications and is crucial for direct interaction with topoisomerase II. mdpi.com The introduction of 5- or 6-membered N-heterocycles (like piperazine (B1678402) or pyrrolidine) at C7 can modulate the antibacterial spectrum, enhancing activity against Gram-negative or Gram-positive bacteria, respectively. mdpi.comnih.gov

Position C8 : The substituent at C8 can influence potency, often in a manner dependent on the N1 substituent. nih.gov For instance, with an N1-ethyl group, a nitrogen-containing substituent at C8 was found to be more effective than a methine group (CH) for antimycobacterial activity. nih.gov

Table 2: Summary of Structure-Activity Relationships for Quinolone Derivatives

| Position | Substituent Effect on Activity | Reference |

| N1 | Potency order for antimycobacterial activity: tert-butyl ≥ cyclopropyl > ethyl. Cyclopropyl is generally superior to ethyl for DNA gyrase inhibition. | ualberta.canih.gov |

| C2 | Alkyl groups are generally better than aryl groups for anticancer activity. | mdpi.com |

| C3 | Should be coplanar with the quinoline ring. A tosyl group can act as an electron-accepting region (LUMO). | nih.govmdpi.combiointerfaceresearch.com |

| C5 | Small groups (e.g., -NH2, -CH3) can increase activity against Gram-positive bacteria. | mdpi.com |

| C6 | A fluorine atom is optimal for strong antibacterial activity. | mdpi.com |

| C7 | Highly adaptable site. N-heterocycles (piperazine, pyrrolidine) influence the antibacterial spectrum. | mdpi.comnih.gov |

| C8 | Substituent effect is dependent on the N1 group. | nih.gov |

Rational Design and Synthesis of Advanced Analogs for Biological Probes

The insights gained from mechanistic studies provide a foundation for the rational design of advanced analogs of this compound. The goal of such synthetic efforts is to create new molecules with enhanced potency, selectivity, and utility as biological probes to further investigate cellular pathways.

Structure-activity relationship (SAR) studies on related quinolinone series have provided valuable information for designing new analogs. For example, it has been observed that the nature and position of substituents on the quinolinone core can dramatically influence biological activity. The presence of the tosyl group at the 3-position is a key feature, and modifications to the phenyl ring of this group could be explored to optimize interactions with the target protein.

Furthermore, the ethyl group at the N1-position is another site for modification. Varying the length and nature of this alkyl chain could influence the compound's lipophilicity and, consequently, its cell permeability and pharmacokinetic properties. The synthesis of a library of analogs with systematic variations at these positions would be a logical next step. These analogs could then be screened for their activity against a panel of cancer cell lines and specific molecular targets to build a comprehensive SAR profile.

The synthesis of such analogs can be achieved through established chemical routes. For instance, the reaction of an appropriately substituted N-ethyl-2-aminoacetophenone with a tosyl-containing reagent could provide a convergent route to the desired 3-tosylquinolin-4(1H)-one core.

By combining the knowledge of key structural motifs with an understanding of the molecular-level interactions, it is possible to design and synthesize advanced analogs of this compound that can serve as potent and selective biological probes to dissect complex cellular processes.

Q & A

Q. What are the recommended methods for synthesizing 1-ethyl-3-tosylquinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves cyclization or functionalization of quinolinone precursors. For example:

- Microwave-assisted synthesis : Irradiate a mixture of precursors (e.g., 2-aminophenyl derivatives) with catalysts like InCl₃ (20 mol%) at 360 W for 5 minutes, achieving ~63% yield .

- Acid/Base-catalyzed reactions : Reflux intermediates (e.g., nitroacetyl derivatives) in NaOH (2M) followed by HCl acidification, yielding ~69% .

Optimization strategies :

Q. What safety protocols are essential when handling this compound in the laboratory?

Q. Which spectroscopic techniques are most reliable for characterizing quinolinone derivatives?

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between fused rings) with mean σ(C–C) = 0.005 Å .

- NMR/FT-IR : Track functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and substituent effects (e.g., ethyl group splitting in ¹H-NMR) .

- Cross-validation : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G* basis set) to confirm assignments .

Q. How should researchers design experiments to ensure reproducibility in quinolinone synthesis?

- Document variables : Record catalyst type, solvent ratios, and heating duration.

- Control moisture : Use anhydrous solvents for reactions sensitive to hydrolysis (e.g., tosylation).

- Validate purity : Employ HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Case study : If NMR signals overlap, use 2D techniques (e.g., HSQC, HMBC) to assign quaternary carbons and protons .

- Crystallographic refinement : Address disorder in X-ray structures by applying restraints (e.g., ISOR, DELU) during refinement .

- Computational modeling : Simulate alternative conformers (e.g., using Gaussian 09) to identify the most stable structure .

Q. What strategies elucidate reaction mechanisms for quinolinone derivatives under varying catalytic conditions?

- Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify rate-determining steps .

- Isotopic labeling : Introduce ¹⁸O in carbonyl groups to trace oxygen migration during cyclization .

- DFT calculations : Map potential energy surfaces to compare pathways (e.g., acid-catalyzed vs. microwave-assisted) .

Q. How can byproduct formation be minimized during the synthesis of this compound?

- Optimize stoichiometry : Limit excess reagents (e.g., bromine in dibromination) to reduce halogenated byproducts .

- Purification techniques : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (DMF/ethanol) .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What advanced methods validate the biological activity of quinolinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.